molecular formula C8H4ClI B12951499 4-Chloro-2-ethynyl-1-iodobenzene

4-Chloro-2-ethynyl-1-iodobenzene

Cat. No.: B12951499
M. Wt: 262.47 g/mol
InChI Key: IJZGSGSHMDILTO-UHFFFAOYSA-N
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Description

4-Chloro-2-ethynyl-1-iodobenzene is an organic compound with the molecular formula C8H4ClI It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the fourth position, an ethynyl group at the second position, and an iodine atom at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethynyl-1-iodobenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-chloro-1-iodobenzene.

    Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction. This reaction involves the coupling of 4-chloro-1-iodobenzene with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base such as triethylamine.

    Reaction Conditions: The reaction is performed at elevated temperatures, usually between 50-100°C, and may take several hours to complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethynyl-1-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in coupling reactions involving the ethynyl group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-chloro-2-ethynyl-1-azidobenzene.

Scientific Research Applications

4-Chloro-2-ethynyl-1-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethynyl-1-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo coupling reactions, while the iodine atom can be substituted with other functional groups. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluoro-1-iodobenzene: Similar structure but with a fluorine atom instead of an ethynyl group.

    4-Chloro-2-iodobenzene: Lacks the ethynyl group, making it less reactive in coupling reactions.

    4-Chloro-2-ethynyl-1-bromobenzene: Similar structure but with a bromine atom instead of an iodine atom.

Uniqueness

4-Chloro-2-ethynyl-1-iodobenzene is unique due to the presence of both an ethynyl group and an iodine atom, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in organic synthesis and scientific research.

Properties

Molecular Formula

C8H4ClI

Molecular Weight

262.47 g/mol

IUPAC Name

4-chloro-2-ethynyl-1-iodobenzene

InChI

InChI=1S/C8H4ClI/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H

InChI Key

IJZGSGSHMDILTO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)Cl)I

Origin of Product

United States

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